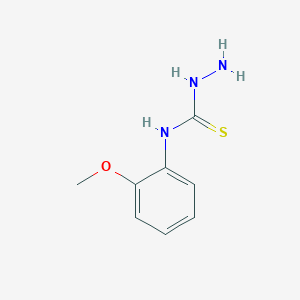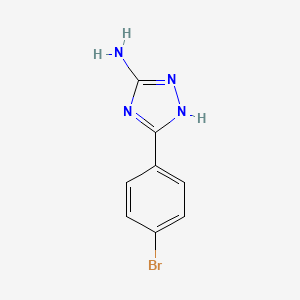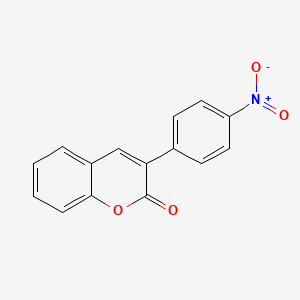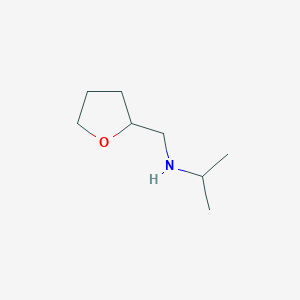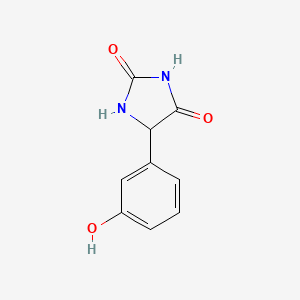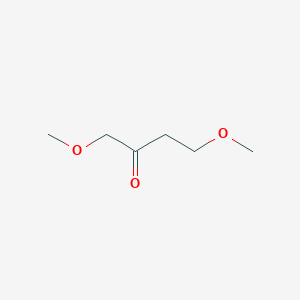
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (2F6M4CA) is a fluorinated quinoline derivative that has been studied for its potential applications in scientific research. It is an important compound in the field of organic chemistry, as its unique structure provides a variety of useful properties.
Aplicaciones Científicas De Investigación
Fluorescent Applications
Quinoline derivatives, including those structurally related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been identified as efficient fluorophores. These compounds are extensively used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Additionally, similar compounds have been synthesized and studied for their fluorescent behavior, contributing to research in areas such as antimicrobial activities (Lei et al., 2014).
Antimicrobial and Antitumor Research
Derivatives of quinolines, including those structurally similar to this compound, have shown promising results in antimicrobial and antitumor research. A study has discussed the synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, highlighting the potential of such compounds in this field (Patel & Patel, 2010). In the realm of cancer research, certain 2-phenylquinolin-4-one derivatives, structurally related to the compound , have been identified as potent antitumor agents, exhibiting significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Influenza A Endonuclease Inhibition
Derivatives of quinolin-2(1H)-ones, related to this compound, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds have shown potency as inhibitors, contributing to the search for new treatments for influenza A (Sagong et al., 2013).
Solid Phase Synthesis
In the field of synthetic chemistry, the solid-phase synthesis of related compounds has been explored. For instance, a tetrafunctional scaffold including a component structurally similar to this compound was used for synthesizing 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, demonstrating the utility of such compounds in complex chemical syntheses (Wang et al., 2005).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors such as ph .
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is known to be considerably accelerated at physiological pH . This suggests that the action of this compound could also be influenced by environmental conditions such as pH.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNIUMTWCNCWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
